methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a cyclohexyl group. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium azide, organic nitriles, and various catalysts to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of microwave-assisted synthesis and organocatalysts to accelerate the reaction rates and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and other non-covalent interactions, leading to various biological effects. These interactions can modulate the activity of target proteins and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and biological activities.
Tetrazole Derivatives: Known for their diverse biological applications and stability.
Thiazole Derivatives: Commonly used in medicinal chemistry for their therapeutic potential .
Uniqueness
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various biological targets .
Biological Activity
Methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a tetrazole moiety, and a cyclohexyl group, which contribute to its biological properties. Its molecular formula is C15H20N6O3S, and it exhibits characteristics typical of compounds with potential pharmacological applications.
Anticancer Properties
Research indicates that compounds containing thiazole and tetrazole rings often exhibit significant anticancer properties. For instance, derivatives of tetrazoles have shown promise in inhibiting tumor growth through various mechanisms, including microtubule destabilization and cell cycle arrest.
Case Study: Antitumor Activity
A study evaluated the anticancer effects of similar tetrazole derivatives against several cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4c | A431 (epidermoid carcinoma) | 44.77 |
4c | HCT116 (colon cancer) | 201.45 |
4c | BJ-1 (normal skin fibroblast) | 92.05 |
The study concluded that the presence of specific functional groups significantly enhances the anticancer activity of these compounds .
Antioxidant Activity
Tetrazole derivatives have also been reported to possess antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. In one study, various tetrazole derivatives were tested using the DPPH assay, showing significant antioxidant activity even at low concentrations .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : Molecular docking studies suggest that the compound may bind effectively to specific enzymes involved in cancer proliferation.
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase .
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. The approximate lethal dose (LD50) for related tetrazole derivatives was assessed through oral administration in animal models, providing insights into their safety margins .
Properties
Molecular Formula |
C14H18N6O3S |
---|---|
Molecular Weight |
350.40 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H18N6O3S/c1-9-10(11(21)23-2)24-13(16-9)17-12(22)14(6-4-3-5-7-14)20-8-15-18-19-20/h8H,3-7H2,1-2H3,(H,16,17,22) |
InChI Key |
ONGYAWOSJMVMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC |
Origin of Product |
United States |
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